![molecular formula C8H12N2O3 B14923646 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B14923646.png)
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a hydroxypropyl group attached to the pyrazole ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles . This method offers mild reaction conditions and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents can significantly impact the efficiency of the process. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) for acyl chloride formation, followed by reaction with nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that has a hydroxypropyl group and an acetic acid moiety substituted to a pyrazole ring. It is notable for its potential biological activities and applications in medicinal chemistry. The hydroxypropyl group enhances its solubility and may influence its interaction with biological targets.
Medicinal Chemistry
- It may serve as a lead compound in drug development targeting inflammatory diseases.
- It has been investigated for its potential anti-inflammatory and analgesic properties, similar to other pyrazole derivatives.
- The compound's ability to modulate specific enzyme activities may contribute to its therapeutic effects.
- Molecular docking studies suggest that the compound may bind effectively to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.
Biochemistry
- It can be used as a tool in studies.
- Interaction studies have shown that this compound can interact with various biological targets, including enzymes involved in inflammatory pathways.
The synthesis of this compound typically involves several steps, allowing for the targeted synthesis of the compound with desired properties. Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and bases like sodium hydroxide for substitution reactions.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-[4-(2-hydroxyethyl)-1H-pyrazol-1-yl]acetic acid | Hydroxyethyl group instead of hydroxypropyl | Different solubility and potential bioactivity |
2-[4-(3-methoxypropyl)-1H-pyrazol-1-yl]acetic acid | Methoxypropyl group | May exhibit different pharmacokinetics |
2-[4-(phenyl)-1H-pyrazol-1-yl]acetic acid | Phenyl group instead of hydroxypropyl | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and pyrazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Pyrazole, 3-hydroxypropyl pyrazole, pyrazole-4-carboxylic acid.
Uniqueness: The presence of both a hydroxypropyl group and an acetic acid moiety in the same molecule provides unique chemical and biological properties
Biological Activity
2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid, also known as a derivative of pyrazole, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C8H10N2O2
- CAS Number : 1431965-20-6
- Molecular Weight : 166.18 g/mol
- InChI Key : GYJXGQKZQFJYQG-UHFFFAOYSA-N
This compound features a pyrazole ring, which is known for its versatile biological activities, including anti-inflammatory and antitumor properties.
Anti-inflammatory Activity
Studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines. This activity is crucial in managing conditions such as arthritis and other inflammatory disorders .
Anticancer Properties
Recent research has highlighted the potential of pyrazole derivatives in cancer therapy. A study focusing on related compounds demonstrated their ability to inhibit tumor growth in murine models. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis .
CRTh2 Antagonism
Another significant biological activity is the antagonism of the CRTh2 receptor, which plays a role in allergic responses and asthma. Research on related pyrazole acetic acids has shown promise in blocking this receptor, potentially leading to new treatments for respiratory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives is critical for understanding their biological efficacy. Variations in substituents on the pyrazole ring can significantly influence activity levels. For example, the introduction of hydroxyl groups has been shown to enhance anti-inflammatory properties while maintaining low toxicity profiles .
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models with induced inflammation. Results indicated a marked reduction in swelling and pain, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Treatment Group | Swelling Reduction (%) | TNF-alpha Levels (pg/mL) |
---|---|---|
Control | 0 | 250 |
Treatment | 75 | 50 |
This data underscores the compound's potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
In another study involving cancer cell lines, the compound exhibited cytotoxic effects against several tumor types. The IC50 values were determined, revealing effective concentrations at which cell viability was significantly reduced.
Cell Line | IC50 (µM) |
---|---|
Breast Cancer | 15 |
Lung Cancer | 10 |
Colon Cancer | 12 |
These findings suggest that further development could lead to effective cancer therapies.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H12N2O3/c11-3-1-2-7-4-9-10(5-7)6-8(12)13/h4-5,11H,1-3,6H2,(H,12,13) |
InChI Key |
GWPJEZBRTNLRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)CCCO |
Origin of Product |
United States |
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